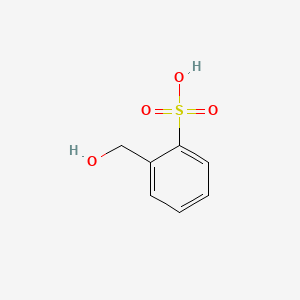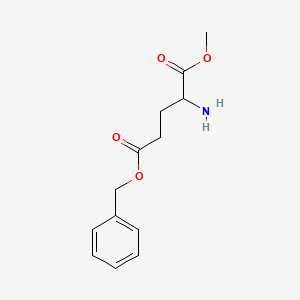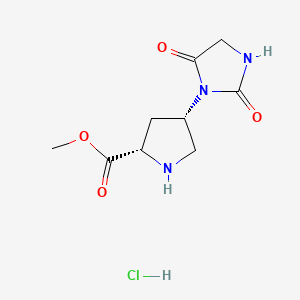
methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring substituted with an imidazolidinone moiety, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Imidazolidinone Moiety: The imidazolidinone group is introduced via a condensation reaction between the pyrrolidine derivative and an appropriate imidazolidinone precursor.
Esterification: The carboxyl group on the pyrrolidine ring is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or metabolic disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.
Wirkmechanismus
The mechanism of action of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate: The free base form of the compound.
Ethyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate: An ethyl ester analog.
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate sulfate: A sulfate salt analog.
Uniqueness
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to its analogs
Eigenschaften
Molekularformel |
C9H14ClN3O4 |
|---|---|
Molekulargewicht |
263.68 g/mol |
IUPAC-Name |
methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O4.ClH/c1-16-8(14)6-2-5(3-10-6)12-7(13)4-11-9(12)15;/h5-6,10H,2-4H2,1H3,(H,11,15);1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
DISCDBANOISIOI-GEMLJDPKSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)N2C(=O)CNC2=O.Cl |
Kanonische SMILES |
COC(=O)C1CC(CN1)N2C(=O)CNC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


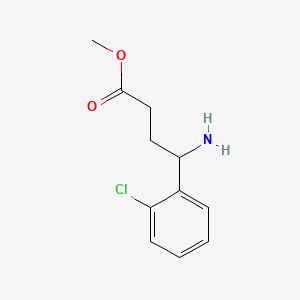
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
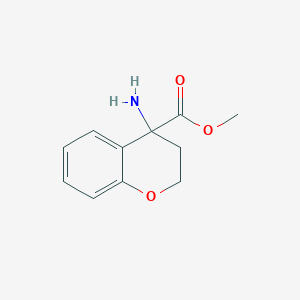
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)



![2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)

